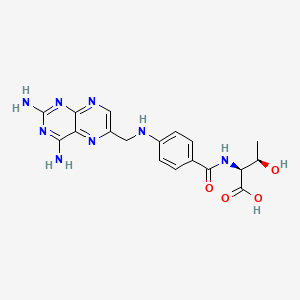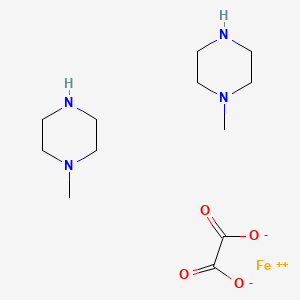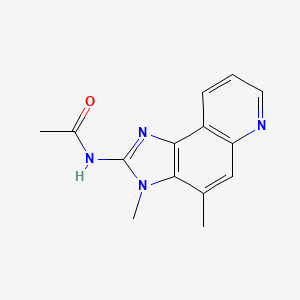
2-Acetylamino-3,4-dimethylimidazo(4,5-f)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Acetylamino-3,4-dimethylimidazo(4,5-f)quinoline is an organic compound with the molecular formula C14H14N4O. It is a heterocyclic aromatic amine that has been studied for its mutagenic and carcinogenic properties. This compound is known to be formed during the cooking of meat and fish at high temperatures, making it a subject of interest in food safety and cancer research .
Métodos De Preparación
The synthesis of 2-Acetylamino-3,4-dimethylimidazo(4,5-f)quinoline typically involves the reaction of 2-amino-3,4-dimethylimidazo(4,5-f)quinoline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired acetylated product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Análisis De Reacciones Químicas
2-Acetylamino-3,4-dimethylimidazo(4,5-f)quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
2-Acetylamino-3,4-dimethylimidazo(4,5-f)quinoline has several scientific research applications:
Chemistry: It is used as a model compound to study the formation and behavior of heterocyclic aromatic amines.
Biology: Research on this compound helps in understanding its mutagenic and carcinogenic effects on biological systems.
Medicine: Studies focus on its role in cancer development and potential strategies for mitigation.
Industry: It is used in the development of analytical methods for detecting heterocyclic aromatic amines in food products
Mecanismo De Acción
The mechanism of action of 2-Acetylamino-3,4-dimethylimidazo(4,5-f)quinoline involves its metabolic activation to form DNA adducts. These adducts can cause mutations by interfering with DNA replication and repair processes. The compound is metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates that bind to DNA .
Comparación Con Compuestos Similares
2-Acetylamino-3,4-dimethylimidazo(4,5-f)quinoline is similar to other heterocyclic aromatic amines such as:
- 2-Amino-3-methylimidazo(4,5-f)quinoline (IQ)
- 2-Amino-3,8-dimethylimidazo(4,5-f)quinoxaline (MeIQx)
- 2-Amino-3,4-dimethylimidazo(4,5-f)quinoline (MeIQ)
Compared to these compounds, this compound has unique acetylation at the amino group, which influences its reactivity and biological effects .
Propiedades
Número CAS |
114480-41-0 |
|---|---|
Fórmula molecular |
C14H14N4O |
Peso molecular |
254.29 g/mol |
Nombre IUPAC |
N-(3,4-dimethylimidazo[4,5-f]quinolin-2-yl)acetamide |
InChI |
InChI=1S/C14H14N4O/c1-8-7-11-10(5-4-6-15-11)12-13(8)18(3)14(17-12)16-9(2)19/h4-7H,1-3H3,(H,16,17,19) |
Clave InChI |
QOLZAUZEILFMLZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=CC=N2)C3=C1N(C(=N3)NC(=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


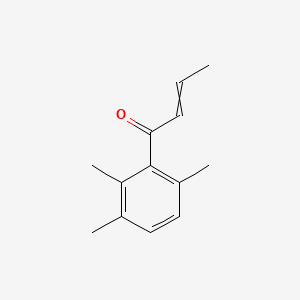
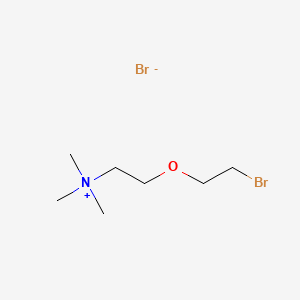
![[Chloro(nitro)methyl]benzene](/img/structure/B13752667.png)
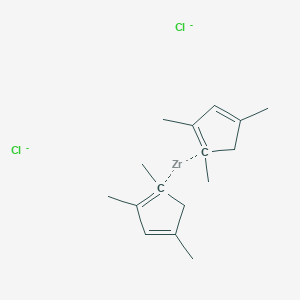

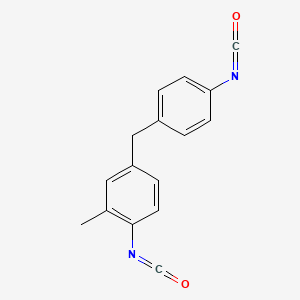

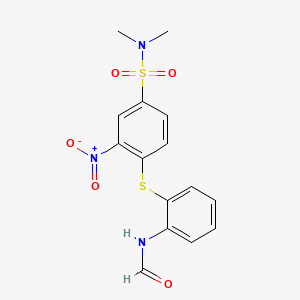
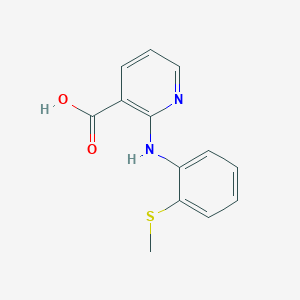
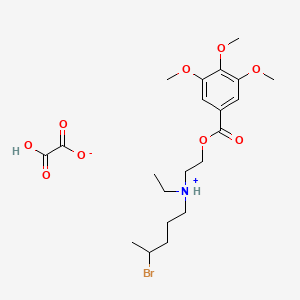
![N-[3-(4-chlorophenyl)-2-phenyl-1-methylpropyl]-amine hydrochloride](/img/structure/B13752733.png)
